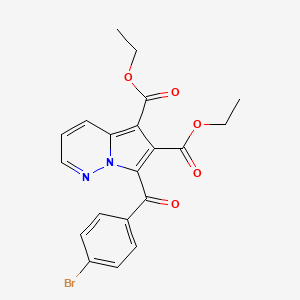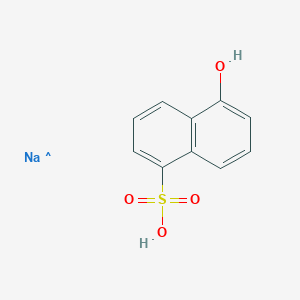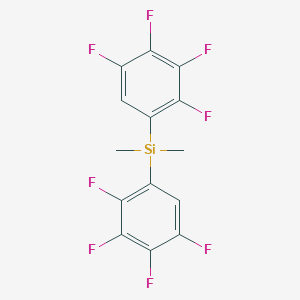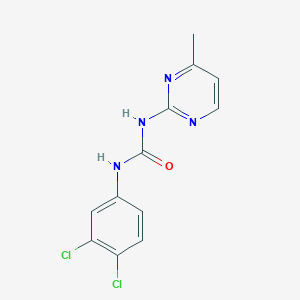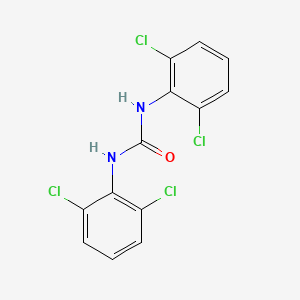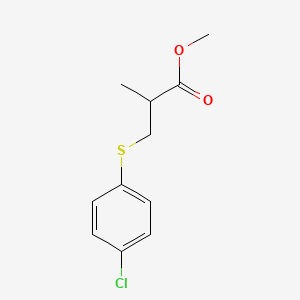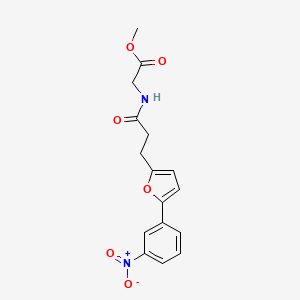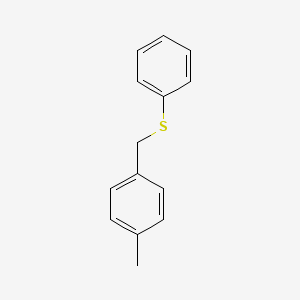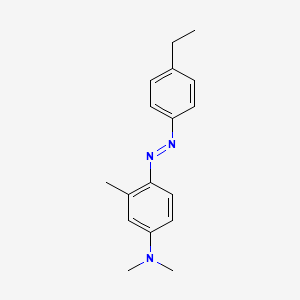
4'-Ethyl-2-methyl-4-dimethylaminoazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Ethyl-2-methyl-4-dimethylaminoazobenzene is an organic compound with the molecular formula C17H21N3. It belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) conjugated to two aromatic rings. This compound is known for its vibrant color and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethyl-2-methyl-4-dimethylaminoazobenzene typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. One common method is as follows:
Diazotization: An aromatic amine, such as 4-ethyl-2-methylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-dimethylaniline under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of 4’-Ethyl-2-methyl-4-dimethylaminoazobenzene may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the diazotization and coupling steps, often using automated systems to control temperature, pH, and reactant concentrations.
化学反応の分析
Types of Reactions
4’-Ethyl-2-methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4’-Ethyl-2-methyl-4-dimethylaminoazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the manufacture of colored plastics, textiles, and inks.
作用機序
The mechanism of action of 4’-Ethyl-2-methyl-4-dimethylaminoazobenzene involves its interaction with biological molecules, leading to various effects. The compound can intercalate into DNA, affecting gene expression and cellular functions. It can also interact with proteins, altering their structure and activity. The azo group plays a crucial role in these interactions, as it can undergo redox reactions and form reactive intermediates.
類似化合物との比較
Similar Compounds
4-Dimethylaminoazobenzene: Similar in structure but lacks the ethyl and methyl groups.
Methyl Red: Contains a carboxylic acid group instead of the ethyl and methyl groups.
Methyl Orange: Contains a sulfonic acid group and is used as a pH indicator.
Uniqueness
4’-Ethyl-2-methyl-4-dimethylaminoazobenzene is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the ethyl and methyl groups can influence its solubility, stability, and reactivity, making it suitable for specific applications that other azobenzenes may not be able to fulfill.
特性
CAS番号 |
6030-03-1 |
|---|---|
分子式 |
C17H21N3 |
分子量 |
267.37 g/mol |
IUPAC名 |
4-[(4-ethylphenyl)diazenyl]-N,N,3-trimethylaniline |
InChI |
InChI=1S/C17H21N3/c1-5-14-6-8-15(9-7-14)18-19-17-11-10-16(20(3)4)12-13(17)2/h6-12H,5H2,1-4H3 |
InChIキー |
LEEMOVONVYCRIF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


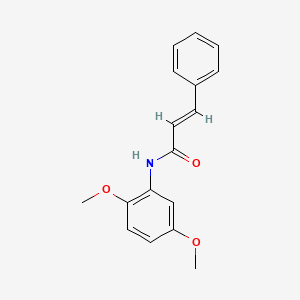
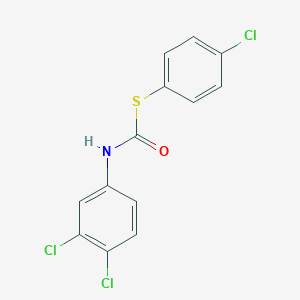
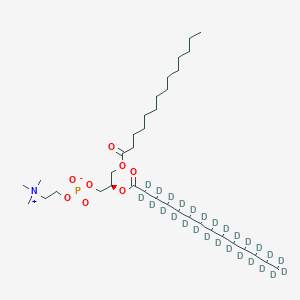
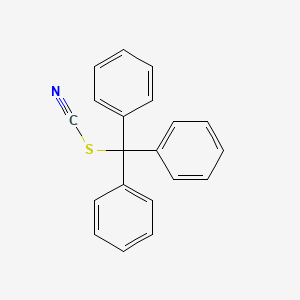
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
